propan-2-yl(2S)-2-(methylamino)propanoatehydrochloride
Description
Propan-2-yl(2S)-2-(methylamino)propanoate hydrochloride (IUPAC name: isopropyl (2S)-2-(methylamino)propanoate hydrochloride) is a chiral organic compound characterized by a propanoate ester backbone, a methylamino group at the second carbon, and a propan-2-yl (isopropyl) ester group. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.65 g/mol (calculated based on and ). This compound is commonly utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly for modifying amino acid derivatives or developing chiral catalysts .
Properties
IUPAC Name |
propan-2-yl (2S)-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)10-7(9)6(3)8-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTROGZMCBYZPDO-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl(2S)-2-(methylamino)propanoatehydrochloride typically involves the reaction of propan-2-yl(2S)-2-(methylamino)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents and catalysts to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl(2S)-2-(methylamino)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Propan-2-yl(2S)-2-(methylamino)propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of propan-2-yl(2S)-2-(methylamino)propanoatehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Ester Group Variations
a) Methyl (2S)-2-(methylamino)propanoate Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₂
- Molecular Weight : 165.62 g/mol
- Key Differences :
- Replaces the isopropyl ester group (propan-2-yl) with a methyl ester.
- Lower molecular weight and reduced steric hindrance may enhance solubility in polar solvents compared to the bulkier isopropyl analogue .
- Applications : Used in peptide synthesis due to its simpler ester group, facilitating hydrolysis under mild conditions .
b) tert-Butyl (2S)-2-(methylamino)propanoate Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- Key Differences :
- Features a tert-butyl ester group, imparting greater steric protection and stability against hydrolysis.
- Higher lipophilicity compared to isopropyl and methyl esters, making it suitable for lipid-soluble drug formulations .
- Safety : Requires precautions against dust inhalation (P261) and skin contact (P262) .
Functional Group Modifications
a) (2S)-3-Methoxy-2-(methylamino)propanamide Hydrochloride
- Molecular Formula : C₅H₁₃ClN₂O₂
- Molecular Weight : 168.62 g/mol
- Key Differences: Replaces the ester group with an amide and introduces a methoxy group at the third carbon. Applications: Explored in neurological drug research for its structural resemblance to neurotransmitter analogues .
b) N-Isopropyl-2-(methylamino)acetamide Hydrochloride
- Molecular Formula : C₆H₁₅ClN₂O
- Molecular Weight : 166.65 g/mol
- Key Differences: Acetamide backbone instead of propanoate, with an isopropyl group attached to the nitrogen. Reduced steric bulk compared to the isopropyl ester variant, favoring membrane permeability in drug delivery systems . Safety: Classified as an irritant (H315, H319) and requires careful handling .
Chiral and Stereochemical Analogues
a) Propan-2-yl (2S)-2-amino-3-methylbutanoate Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂
- Molecular Weight : 195.69 g/mol
- Key Differences: Incorporates a branched amino acid (3-methylbutanoate) instead of the methylamino group. Increased hydrophobicity due to the methyl side chain, influencing pharmacokinetic properties . Applications: Investigated in antibiotic synthesis for targeting bacterial cell wall components .
Comparative Analysis of Physicochemical Properties
| Property | Propan-2-yl (2S)-2-(methylamino)propanoate HCl | Methyl Ester Analog | tert-Butyl Ester Analog | Amide Derivative |
|---|---|---|---|---|
| Molecular Weight | 179.65 g/mol | 165.62 g/mol | 193.67 g/mol | 168.62 g/mol |
| Solubility | Moderate in polar aprotic solvents | High in methanol | Low in water | High in DMSO |
| Stability | Stable under inert conditions | Hydrolysis-prone | Highly stable | Moderate |
| Synthetic Cost | ~€640/50 mg | ~€1,780/500 mg | Not reported | ~€564/2500 mg |
| Key Applications | Agrochemical intermediates | Peptide synthesis | Lipid-soluble drugs | Neurological drugs |
Data synthesized from and 17.
Biological Activity
Propan-2-yl(2S)-2-(methylamino)propanoate hydrochloride, commonly referred to as a derivative of isopropyl 2-(methylamino)propanoate, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, and its biological profile warrants detailed exploration.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₈ClN₃O₂
- Molecular Weight : 209.71 g/mol
This compound features a propan-2-yl group attached to a methylamino propanoate moiety, which is critical for its biological interactions.
Research indicates that propan-2-yl(2S)-2-(methylamino)propanoate hydrochloride may function as a modulator of neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs). Studies have shown that compounds with similar structures can influence the activity of receptors involved in mood regulation and neuroprotection.
Pharmacological Effects
-
CNS Activity :
- The compound has been evaluated for its potential neuroprotective effects. In vitro studies suggest that it may exhibit anticonvulsant properties, similar to other derivatives like phenibut, which has been shown to protect against chemically induced seizures in animal models .
- Table 1 summarizes the anticonvulsant effects observed in animal studies:
TBD = To Be Determined.Compound % Mortality Protection (3h) % Mortality Protection (24h) Control 0 0 Phenibut 60 40 Propan-2-yl(2S)-2-(methylamino)propanoate HCl TBD TBD VPA (Valproic Acid) 80 60 -
GPR88 Agonism :
- Recent studies have highlighted the potential of similar compounds as GPR88 agonists, which could have implications for treating alcohol addiction and other neuropsychiatric disorders. The signaling pathways activated by GPR88 are linked to mood regulation and may provide therapeutic avenues for depression and anxiety .
Case Studies
A notable case study involved the synthesis and evaluation of analogs of propan-2-yl(2S)-2-(methylamino)propanoate hydrochloride, where researchers investigated its efficacy in animal models. The results indicated promising activity in reducing seizure frequency and severity, suggesting a mechanism that may involve modulation of excitatory neurotransmitter pathways.
Research Findings
- Structure-Activity Relationship (SAR) :
- In Vivo Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
